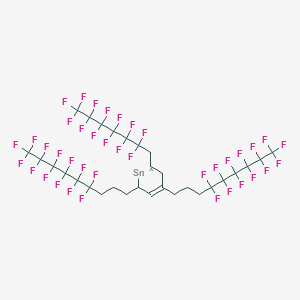
CID 57375849
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 57375849” is a chemical substance with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 57375849” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “CID 57375849” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
The compound “CID 57375849” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, it is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of “CID 57375849” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways: It affects various biochemical pathways, leading to changes in cellular functions and processes.
Eigenschaften
Molekularformel |
C30H20F39Sn |
|---|---|
Molekulargewicht |
1240.1 g/mol |
InChI |
InChI=1S/C30H20F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)9-3-1-2-6-12(7-4-10-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)8-5-11-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h2,6H,1,3-5,7-11H2; |
InChI-Schlüssel |
ZYPKOCHOUODJKF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C=C(CCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn])CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


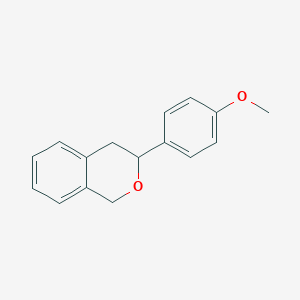
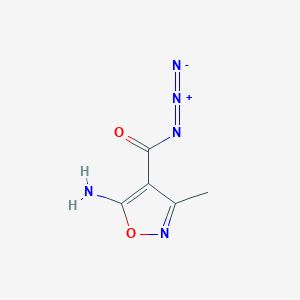
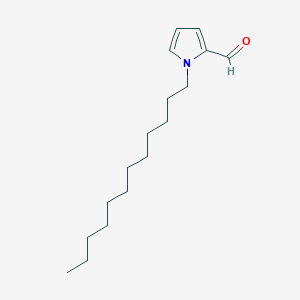


![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
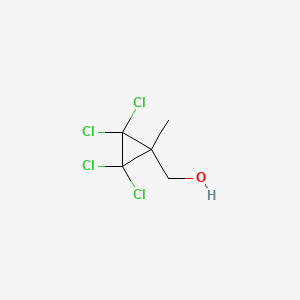
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
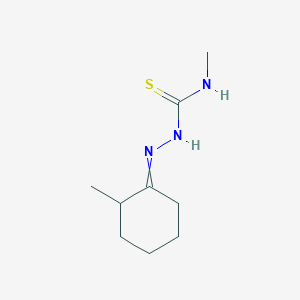
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
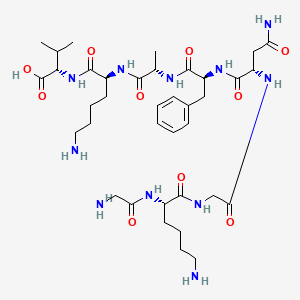
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
